molecular formula C20H32O3 B1152364 (±)8(9)-EET

(±)8(9)-EET

Cat. No.: B1152364
M. Wt: 320.5
InChI Key: DBWQSCSXHFNTMO-ZZMPYBMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(±)8(9)-Epoxyeicosatrienoic acid ((±)8(9)-EET) is a synthetic, racemic variant of the endogenous cytochrome P450 epoxygenase metabolite of arachidonic acid . As a signaling lipid, it serves as a critical tool for investigating autocrine and paracrine pathways in vascular biology and immunology. In research settings, 8,9-EET has been shown to promote angiogenesis and endothelial cell migration, positioning it as a significant molecule in studies of vascularization and wound healing . Its role is cell-type specific; for instance, an 8,9-EET analog demonstrates a potent anti-apoptotic effect in pulmonary artery smooth muscle cells by activating the Rho-kinase (ROCK) pathway and modulating mitochondrial membrane potential and Bcl-2/Bax expression . Conversely, in the renal system, the (8S,9R) stereoisomer acts as a stereoselective preglomerular vasoconstrictor, influencing glomerular filtration dynamics . Furthermore, 8,9-EET exhibits potent immunomodulatory properties by inhibiting antibody production in B lymphocytes, suppressing B-cell proliferation, plasma cell differentiation, and class-switch recombination, suggesting its relevance in studying humoral immunity and autoimmune diseases . It also plays a protective role in the glomerular filtration barrier, where it prevents the increase in albumin permeability induced by the FSGS permeability factor (FSPF) . The biological activity of native 8,9-EET is often transient due to rapid hydrolysis by soluble epoxide hydrolase (sEH); therefore, the use of this compound, along with stable synthetic analogs, is essential for probing its sustained physiological and pathophysiological mechanisms .

Properties

Molecular Formula

C20H32O3

Molecular Weight

320.5

InChI

InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-12-15-18-19(23-18)16-13-10-11-14-17-20(21)22/h6-7,9-10,12-13,18-19H,2-5,8,11,14-17H2,1H3,(H,21,22)/b7-6-,12-9-,13-10-/t18-,19+/m1/s1

InChI Key

DBWQSCSXHFNTMO-ZZMPYBMWSA-N

SMILES

CCCCC/C=CC/C=CC[C@@H](O1)[C@@H]1C/C=CCCCC(O)=O

Synonyms

(±)8,9-EpETrE

Origin of Product

United States

Molecular Mechanisms and Signal Transduction of ± 8 9 Eet

Autocrine and Paracrine Signaling Principles

(±)8(9)-EET primarily functions as an autocrine and paracrine signaling molecule. nih.govwikipedia.orgnih.gov This means it acts locally, influencing the behavior of the cell that produced it (autocrine) or affecting adjacent cells (paracrine). nih.govwikipedia.org Following its synthesis, which is initiated by the activation of cytosolic phospholipase A2 and the release of arachidonic acid from membrane phospholipids, this compound is released into the extracellular space. researchgate.net

Once in the extracellular environment, it can interact with putative membrane receptors on target cells to initiate signal transduction cascades. nih.gov Alternatively, being a lipid-soluble molecule, it can be taken up by neighboring cells, or the cell of origin, to interact directly with intracellular effector systems. nih.govphysiology.org This localized signaling is a hallmark of EETs, allowing for precise and transient regulation of cellular functions within specific tissue microenvironments, such as modulating vascular tone, inflammation, and cell growth. nih.govresearchgate.net The short-lived nature of EETs, due to rapid metabolism by sEH, ensures that their signaling is confined to the local vicinity, preventing widespread systemic effects. wikipedia.org

Interactions with Intracellular Receptors and Binding Proteins

Beyond receptor-mediated signaling at the cell surface, a significant portion of this compound's activity is mediated through its direct interaction with various proteins inside the cell. nih.govphysiology.org These interactions are crucial for its transport, protection from metabolic degradation, and ability to modulate gene expression and other cellular processes.

This compound has been identified as an endogenous ligand for Peroxisome Proliferator-Activated Receptors (PPARs), which are ligand-activated transcription factors belonging to the nuclear receptor superfamily. physiology.orgnih.govpnas.org Both EETs and their metabolites can serve as ligands for PPARα and PPARγ. nih.gov

Research has demonstrated that this compound can activate PPARα. nih.govcaymanchem.com For instance, in HEK293 cells, this compound at a concentration of 1 µM was shown to activate PPARα. caymanchem.com This activation can lead to anti-inflammatory effects by inhibiting pathways such as those mediated by nuclear factor-κB (NF-κB). researchgate.netcaymanchem.com Studies in human HepG2 cells have also shown that products of CYP epoxygenases, including 8,9-EET, can activate PPARα. nih.gov Furthermore, competition and direct binding assays have confirmed that EETs, including the 8,9-regioisomer, bind to the ligand-binding domain of PPARγ, contributing to their anti-inflammatory effects. pnas.org

Table 1: Summary of this compound Interactions with PPARs
PPAR IsoformCell TypeObserved EffectEffective ConcentrationReference
PPARαHEK293Activation of PPARα; Inhibition of IL-1β-induced NF-κB activity1 µM caymanchem.com
PPARαHuman HepG2Activation of PPARα by CYP2C and 2J2 productsNot specified nih.gov
PPARγBovine Aortic Endothelial CellsDirect binding to ligand-binding domainKd in the µM range pnas.org

Fatty acid-binding proteins (FABPs) are intracellular chaperones that bind and transport lipids, including EETs. researchgate.netnih.govmdpi.com This binding facilitates the uptake of EETs into the cell, directs their movement to intracellular compartments like the nucleus, and can protect them from being metabolized by soluble epoxide hydrolase (sEH). nih.govnih.govresearchgate.net

Studies examining brain-expressed FABPs have shown that this compound binds with distinct affinities to FABP3, FABP5, and FABP7. researchgate.netnih.gov In one study, this compound exhibited one of the highest affinities for FABP3. nih.gov The interaction with FABPs is considered a key mechanism for regulating the bioavailability and signaling capacity of EETs within the cell. nih.govresearchgate.net

Table 2: Binding Affinities (Ki, nM) of this compound for Brain-Expressed FABPs
LigandFABP3FABP5FABP7Reference
This compound46 ± 6158 ± 20>1000 nih.gov

The translocator protein (TSPO) is an 18 kDa protein located on the outer mitochondrial membrane involved in functions such as cholesterol transport and steroidogenesis. nih.govbmbreports.org Research has indicated that EETs, including this compound, have an affinity for TSPO. researchgate.net This interaction suggests that TSPO may be another intracellular target through which this compound can exert its effects, potentially influencing mitochondrial function and related cellular processes. researchgate.netnih.gov

Ion Channel Modulation

A primary mechanism by which this compound influences cellular function, particularly in the vascular system, is through the modulation of ion channel activity. physiology.orgphysiology.org Its ability to alter ion flux across the cell membrane is fundamental to its role in regulating cell excitability and tone.

This compound is a potent activator of large-conductance Ca²⁺-activated K⁺ (BKCa) channels. nih.govphysiology.orgnih.gov The activation of BKCa channels in smooth muscle cells causes an efflux of potassium ions (K⁺), leading to membrane hyperpolarization. physiology.orgahajournals.org This hyperpolarization closes voltage-dependent calcium channels, reducing intracellular calcium concentration and resulting in smooth muscle relaxation and vasodilation. nih.govahajournals.org

Electrophysiological studies have confirmed this mechanism. In airway smooth muscle, this compound induced concentration-dependent relaxations and membrane hyperpolarization, effects that were significantly blocked by the specific BKCa channel blocker iberiotoxin. physiology.org Further experiments using reconstituted BKCa channels demonstrated that this compound directly increases channel activity. physiology.org This action is a cornerstone of its function as an endothelium-derived hyperpolarizing factor (EDHF). nih.gov

Table 3: Effects of this compound on BKCa Channels and Smooth Muscle
Tissue/Cell TypePreparationObserved EffectKey FindingsReference
Airway Smooth MuscleTissue StripsConcentration-dependent relaxation and hyperpolarizationEC50 for hyperpolarization was 0.13 µM. Effect blocked by iberiotoxin. physiology.org
Human BronchiTissue StripsInhibition of agonist-induced tension1 µM 8,9-EET inhibited tension by 47%. physiology.org
Vascular Smooth MuscleIsolated Cells/ArteriesActivation of BKCa channels, hyperpolarization, and relaxationIdentified as a key mechanism for EDHF activity. nih.govahajournals.org

Transient Receptor Potential Ankyrin 1 (TRPA1) Channel Activation and Sensitization

This compound has been identified as a modulator of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a non-selective cation channel that functions as a sensor for chemical and mechanical stress, particularly in the nervous system. nih.govwikipedia.org Research demonstrates that 8,9-EET can directly activate and sensitize TRPA1 channels, playing a role in nociceptive signaling. nih.govnih.gov

In studies involving dorsal root ganglia (DRG) neurons, which are key to pain perception, 8,9-EET was found to trigger significant calcium influx in a subpopulation of these neurons. nih.govnih.gov This effect was observed in neurons that were also responsive to allyl isothiocyanate (AITC), a known TRPA1 agonist, indicating that 8,9-EET targets TRPA1-expressing neurons. nih.gov The activation of TRPA1 by 8,9-EET is concentration-dependent and can be blocked by the selective TRPA1 antagonist, A967079. nih.govnih.govlarvol.com

Beyond direct activation, 8,9-EET also sensitizes the TRPA1 channel to other stimuli. Pre-treatment of DRG neurons with 8,9-EET significantly enhances the calcium response and calcitonin gene-related peptide (CGRP) release induced by AITC. nih.govresearchgate.net This sensitization mechanism suggests that 8,9-EET can lower the threshold for neuronal activation, contributing to conditions such as mechanical hyperalgesia. nih.gov The signaling cascade downstream of TRPA1 activation by 8,9-EET has been shown to be modulated by Protein Kinase A (PKA), as PKA inhibitors can attenuate the calcium flux stimulated by the epoxide. nih.gov

Intracellular Kinase Cascades

The signaling effects of this compound are largely transduced through the activation of several key intracellular kinase cascades. These pathways, including MAPKs, PI3K-Akt, PKA, and tyrosine kinases, act as downstream effectors that translate the initial signal from 8,9-EET into specific cellular responses like proliferation, migration, and survival.

Mitogen-Activated Protein Kinases (MAPKs)

The Mitogen-Activated Protein Kinase (MAPK) pathways are critical mediators of 8,9-EET's effects on cell growth and migration. physiology.org Research has shown that 8,9-EET selectively activates specific MAPK family members depending on the cell type and the biological outcome.

In endothelial cells, the proliferative response to 8,9-EET requires the activation of the p38 MAPK pathway. atsjournals.orgnih.govresearchgate.net Studies using selective inhibitors have confirmed that p38 MAPK activation is necessary for the mitogenic effects of 8,9-EET in these cells. nih.gov Furthermore, 8,9-EET promotes endothelial cell migration and the formation of capillary-like structures through the activation of both the Extracellular signal-Regulated Kinase (ERK) and the PI3K pathways. nih.gov In a broader context, EETs are known to activate ERK1/2 and inhibit c-Jun N-terminal kinases (JNK). nih.gov

Phosphatidylinositol 3-Kinase (PI3K)-Akt Pathway

The Phosphatidylinositol 3-Kinase (PI3K)-Akt signaling pathway is a central route through which 8,9-EET exerts its pro-survival and anti-apoptotic effects. nih.govresearchgate.net In cardiomyocytes subjected to hypoxic stress, treatment with EETs, including 8,9-EET, significantly increases the phosphorylation and activation of Akt, a key kinase in this pathway. frontiersin.org This activation of the PI3K/Akt pathway is associated with reduced apoptosis. nih.govfrontiersin.org

In endothelial cells, this pathway is also linked to cell proliferation and migration. nih.govahajournals.org While some studies show that 8,9-EET-induced proliferation is dependent on p38 MAPK rather than PI3K, its role in promoting cell migration and the formation of vascular networks often involves the coordinated action of both PI3K/Akt and ERK signaling. nih.govahajournals.org Chronic treatment with 8,9-EET has also been shown to restore insulin (B600854) sensitivity in hepatocytes by activating Akt, an effect that is dependent on upstream PI3K activity. acs.org

Protein Kinase A (PKA)

Protein Kinase A (PKA), a cAMP-dependent kinase, is another signaling molecule implicated in the action of 8,9-EET. EETs in general are known to activate PKA. nih.govahajournals.org As previously mentioned, the activation of the TRPA1 channel by 8,9-EET in sensory neurons is partially dependent on PKA activity, as demonstrated by the use of PKA inhibitors. nih.gov In endothelial cells, EETs can increase intracellular cAMP levels, leading to PKA activation and subsequent downstream events, including the phosphorylation of the transcription factor CREB and the induction of cyclooxygenase-2 (COX-2) expression. ahajournals.org However, the involvement of the PKA pathway may be context-dependent, as some studies on EET-mediated axonal growth did not find evidence for PKA activation. nih.gov

Tyrosine Kinases and Phosphatases

This compound signaling also involves the modulation of protein tyrosine kinases and phosphatases. nih.gov EETs can stimulate the tyrosine phosphorylation of various proteins, including the epidermal growth factor receptor (EGFR), which in turn can activate downstream pathways like PI3K/Akt. nih.govphysiology.org This suggests that 8,9-EET can function as an intracellular second messenger following the activation of certain growth factor receptors. nih.gov

Furthermore, in cancer models, a cyclooxygenase-2 (COX-2) metabolite of 8,9-EET, known as 8,9,11-EHET, was found to promote the expression of the vascular endothelial growth factor (VEGF) family of tyrosine kinase receptors, contributing to angiogenesis. nih.govnih.gov In the context of metabolic regulation, EET analogs have been shown to enhance hepatic insulin signaling by stabilizing the insulin receptor-β, a receptor tyrosine kinase, within the plasma membrane, thereby potentiating its activation. diabetesjournals.org

Modulation of Transcription Factor Activity

The ultimate downstream effect of the various kinase cascades activated by this compound is often the modulation of transcription factor activity, leading to changes in gene expression that underpin the compound's physiological effects. Key transcription factors regulated by 8,9-EET include Nuclear Factor-kappa B (NF-κB), cAMP-response element-binding protein (CREB), and Peroxisome Proliferator-Activated Receptors (PPARs).

This compound is recognized for its anti-inflammatory properties, which are largely mediated through the inhibition of the NF-κB pathway. mdpi.comescholarship.org It inhibits the activation of NF-κB in various cell types, including endothelial cells and B lymphocytes. caymanchem.comresearchgate.netnih.gov Specifically, in lipopolysaccharide-stimulated B cells, 8,9-EET was shown to prevent the nuclear translocation of the p65 subunit of NF-κB, thereby blocking the transcription of pro-inflammatory genes. researchgate.net This inhibitory effect on NF-κB can occur through both PPARα-dependent and independent mechanisms. caymanchem.comcaymanchem.comcaymanchem.com

Conversely, EETs can activate other transcription factors. In endothelial cells, EETs stimulate the DNA binding of CREB, an effect linked to the PKA pathway. nih.govahajournals.org This leads to the increased expression of genes containing cAMP response elements in their promoters, such as COX-2. ahajournals.org Additionally, this compound has been shown to directly activate PPARα in HEK293 cells. caymanchem.comcaymanchem.comcaymanchem.com

Research Findings on this compound Signaling Pathways

The following table summarizes the key molecular interactions and functional outcomes associated with this compound based on experimental evidence.

Target/PathwayKey FindingCell TypeFunctional OutcomeCitations
TRPA1 Channel Direct activation and sensitization of the channel.Dorsal Root Ganglia (DRG) NeuronsCalcium influx, sensitization to pain stimuli, mechanical hyperalgesia. nih.govnih.govnih.govresearchgate.net
MAPK (p38) Activation is required for proliferation.Endothelial CellsCell proliferation, angiogenesis. atsjournals.orgnih.govresearchgate.net
MAPK (ERK) Activation is required for migration.Endothelial CellsCell migration, capillary formation. nih.gov
PI3K-Akt Increases phosphorylation/activation of Akt.Cardiomyocytes, Endothelial Cells, HepatocytesAnti-apoptosis, cell survival, insulin sensitization. nih.govfrontiersin.orgacs.org
Protein Kinase A (PKA) Modulates TRPA1 activation; increases cAMP.Neurons, Endothelial CellsNociceptive signaling, induction of gene expression (e.g., COX-2). nih.govahajournals.org
Tyrosine Kinases Stimulates phosphorylation of EGFR; promotes VEGFR expression.Epithelial Cells, Endothelial CellsCell proliferation, angiogenesis. nih.govphysiology.orgnih.gov
NF-κB Inhibits nuclear translocation of p65 subunit.B Lymphocytes, Endothelial CellsAnti-inflammatory effects, reduced antibody production. escholarship.orgresearchgate.netnih.gov
CREB Stimulates DNA binding activity.Endothelial CellsIncreased expression of target genes (e.g., COX-2). nih.govahajournals.org
PPARα Direct activation of the receptor.HEK293 CellsModulation of gene expression, contributes to NF-κB inhibition. caymanchem.comcaymanchem.comcaymanchem.com

This table is based on the data provided in the text and is for informational purposes only.

Nuclear Factor-κB (NF-κB) Pathway

A substantial body of evidence points to the inhibitory role of 8,9-EET in the nuclear factor-κB (NF-κB) signaling pathway, a cornerstone of inflammatory gene expression. researchgate.net In various cell types, 8,9-EET has been shown to suppress the activation of NF-κB. plos.orgresearchgate.net

Research has demonstrated that 8,9-EET can attenuate the lipopolysaccharide (LPS)-induced nuclear translocation of the p65 subunit of NF-κB. plos.orgnih.gov This inhibition of p65 translocation to the nucleus prevents the transcription of pro-inflammatory genes. plos.org The mechanism underlying this inhibition involves the enhancement of IκB phosphorylation, which sequesters NF-κB in the cytoplasm. plos.org In human embryonic kidney (HEK293) cells, this compound has been found to inhibit NF-κB activity induced by interleukin-1β (IL-1β) through both peroxisome proliferator-activated receptor α (PPARα)-dependent and -independent mechanisms. caymanchem.comcaymanchem.com

Furthermore, studies in mouse aortic endothelial cells have shown that direct administration of 8,9-EET can attenuate homocysteine-induced IκB-α degradation, RelA nuclear translocation, and NF-κB-DNA binding. unc.edu This anti-inflammatory action underscores the therapeutic potential of targeting the NF-κB pathway with 8,9-EET.

Table 1: Research Findings on this compound and the NF-κB Pathway

Cell Type Stimulus Effect of this compound Mechanism Reference
Splenic B cells Lipopolysaccharide (LPS) Inhibited nuclear translocation of p65 Enhanced IκB phosphorylation plos.org
HEK293 cells Interleukin-1β (IL-1β) Inhibited NF-κB activity PPARα-dependent and -independent pathways caymanchem.com, caymanchem.com
Mouse aortic endothelial cells Homocysteine Attenuated IκB-α degradation and RelA nuclear translocation - unc.edu

Cyclic AMP-Response Element-Binding Protein (CREB)

The transcription factor cyclic AMP-response element-binding protein (CREB) is another target of this compound signaling. nih.govobgynkey.com Activation of CREB is associated with the expression of various genes, including cyclooxygenase-2 (COX-2). obgynkey.com

Studies have indicated that increased production of EETs, including 8,9-EET, is linked to the activation of CREB. obgynkey.com This activation is often preceded by an increase in intracellular cyclic AMP (cAMP) levels. obgynkey.comahajournals.org The overexpression of CYP2C9, an enzyme that produces EETs, has been shown to induce the activation and DNA binding of CREB. ahajournals.org This effect is mimicked by the direct application of 11,12-EET, a closely related regioisomer, which elicits a time-dependent activation of CREB. ahajournals.org While direct evidence for 8,9-EET is less detailed, the general understanding is that EETs contribute to the regulation of gene expression through the cAMP/PKA/CREB pathway. unc.eduobgynkey.com The regulation of brain-derived neurotrophic factor (BDNF) is also thought to involve a positive feedback loop that includes the phosphorylation of CREB, which may be influenced by EETs. escholarship.org

Table 2: Research Findings on this compound and CREB

Finding Context Implication Reference
Increased EET production is associated with CREB activation. General observation in various cell types. Suggests a role for EETs in regulating gene expression via CREB. obgynkey.com
CYP2C9 overexpression induces CREB activation. Endothelial cells. Links EET synthesis to the activation of the CREB pathway. ahajournals.org
EETs are implicated in the regulation of BDNF. Neurological context. Suggests a potential role for EETs in neurogenesis and synaptic plasticity through CREB. escholarship.org

Forkhead Box O3a (FOXO3a)

This compound is also involved in the regulation of the Forkhead box O3a (FOXO3a) transcription factor, a key player in cell proliferation and apoptosis. nih.govahajournals.org EETs, in general, have been shown to inhibit FOXO factors. ahajournals.orgnih.gov

The activation of Akt by EETs leads to the phosphorylation and subsequent inhibition of FOXO1 and FOXO3a. ahajournals.orgahajournals.org This inhibition of FOXO3a results in a decrease in the expression of the cyclin-dependent kinase inhibitor p27kip1, thereby promoting cell proliferation. ahajournals.orgahajournals.org While some studies have focused on other EET regioisomers like 11,12-EET and 14,15-EET in the context of FOXO3a regulation, the general mechanism of Akt-mediated inhibition is considered a common pathway for EETs. ahajournals.orgfrontiersin.orgresearchgate.net

Table 3: Research Findings on this compound and FOXO3a

Effect of EETs on FOXO3a Upstream Activator Downstream Consequence Reference
Inhibition through phosphorylation Akt Decreased expression of p27kip1, leading to cell proliferation ahajournals.org, ahajournals.org
General modulation - Regulation of apoptosis and cell cycle nih.gov

Putative Cell Surface Receptor Interactions

The actions of this compound are, in part, initiated through its interaction with specific receptors on the cell surface. While a definitive high-affinity EET receptor has yet to be cloned, several candidates have been identified. nih.govphysiology.org

One proposed mechanism involves the binding of EETs to G protein-coupled receptors (GPCRs). nih.govnih.gov Evidence suggests that 8,9-EET can interact with GPR40 (also known as free fatty acid receptor 1) and the transient receptor potential vanilloid 4 (TRPV4) channel.

GPR40

Studies have identified GPR40 as a low-affinity receptor for EETs in vascular cells. nih.govnih.govresearchgate.net While 14,15-EET and 11,12-EET are more potent agonists, 8,9-EET is also capable of activating GPR40, albeit with lower activity. nih.govnih.govresearchgate.net The activation of GPR40 by EETs can lead to an increase in intracellular calcium concentrations. nih.govnih.gov However, it is important to note that not all vascular actions of EETs are mediated through GPR40. nih.govnih.gov

TRPV4

This compound acts as a direct agonist for the TRPV4 channel, a Ca2+-permeable cation channel. ahajournals.orgoup.comnih.govucanr.edu The activation of TRPV4 by 8,9-EET results in a robust increase in intracellular calcium. ahajournals.orgucanr.edu This interaction is specific, as responses to 8,9-EET are abolished in cells from TRPV4 knockout mice. ahajournals.orgucanr.edu The activation of TRPV4 by mechanical stimuli like cell swelling is also dependent on the endogenous production of EETs, including 8,9-EET, by CYP epoxygenases. ahajournals.orgoup.comnih.gov

Table 4: Putative Cell Surface Receptor Interactions of this compound

Receptor Type Role of this compound Consequence of Interaction Reference
GPR40 G protein-coupled receptor Low-affinity agonist Increased intracellular calcium nih.gov, nih.gov, researchgate.net
TRPV4 Ca2+-permeable cation channel Direct agonist Increased intracellular calcium ahajournals.org, oup.com, nih.gov, ucanr.edu

Physiological and Pathophysiological Roles of ± 8 9 Eet in Preclinical Models

Cardiovascular System Research

The cardiovascular system has been a primary focus of (±)8(9)-EET research, with numerous studies in animal models demonstrating its significant impact on vascular health and disease.

Regulation of Vascular Tone and Vasodilation Mechanisms

This compound is recognized as an endothelium-derived hyperpolarizing factor (EDHF), contributing to the relaxation of vascular smooth muscle and, consequently, vasodilation. Its mechanisms of action are complex and can vary between different vascular beds. In some preclinical models, 8,9-EET has been shown to be a potent vasodilator. nih.gov However, other studies suggest it may be less potent than other EET regioisomers, such as 11,12-EET and 14,15-EET, in certain arteries. ahajournals.org For instance, in porcine coronary arteries, 8,9-EET did not produce significant relaxation compared to other EETs. ahajournals.org The vasodilatory effects of EETs, including 8,9-EET, are often mediated through the activation of large-conductance calcium-activated potassium (BKCa) channels in smooth muscle cells. nih.gov This leads to hyperpolarization and subsequent relaxation of the blood vessel.

Anti-Hypertensive Effects in Experimental Models

The vasodilatory properties of this compound and its analogs contribute to their anti-hypertensive effects observed in various animal models of hypertension. While direct infusion of some EETs has been shown to lower blood pressure, research has also focused on the role of soluble epoxide hydrolase (sEH) inhibitors. nih.gov These inhibitors prevent the degradation of endogenous EETs, including 8,9-EET, thereby increasing their bioavailability and enhancing their blood pressure-lowering effects. In spontaneously hypertensive rats (SHR), inhibition of sEH, which leads to elevated levels of all EETs, has been shown to significantly reduce mean blood pressure. nih.gov

Experimental ModelInterventionKey Findings
Spontaneously Hypertensive Rat (SHR)sEH inhibitor (AUCB)Mean blood pressure reduced from 176 ± 8 to 153 ± 5 mmHg. nih.gov

Anti-Atherosclerotic Potential in Animal Models

Atherosclerosis, a chronic inflammatory disease of the arteries, is another area where this compound has shown therapeutic potential in preclinical studies. EETs, in general, possess anti-inflammatory properties that can counteract the processes driving atherosclerotic plaque formation. They can inhibit the expression of adhesion molecules on endothelial cells, thereby reducing the recruitment of inflammatory cells to the vessel wall. While specific data on this compound's effect on plaque size is still emerging, the collective evidence for EETs suggests a protective role. Studies using animal models of atherosclerosis, such as ApoE-/- mice, have demonstrated that increasing EET levels can attenuate the development of atherosclerotic lesions. nih.gov

Cardioprotective Effects Against Ischemic Injury

The ability of this compound to protect the heart from ischemic injury, such as that occurring during a myocardial infarction, has been investigated in various preclinical models. The outcomes, however, appear to be model- and regioisomer-dependent. One study in a canine model of myocardial infarction found that exogenous administration of 11,12-EET and 14,15-EET significantly reduced infarct size, whereas 8,9-EET did not show a significant effect. nih.gov In contrast, other research suggests that analogs of 8,9-EET can protect cardiac cells from apoptosis (programmed cell death), a key component of ischemic damage. frontiersin.org The cardioprotective mechanisms of EETs are thought to involve the activation of pro-survival signaling pathways and the preservation of mitochondrial function.

Animal ModelIschemic InsultInterventionOutcome on Infarct Size
CanineMyocardial Infarction8,9-EETNo significant reduction. nih.gov

Modulation of Cardiac Remodeling Processes

Cardiac remodeling refers to the changes in the heart's size, shape, and function that occur after an injury, such as a myocardial infarction or in response to chronic pressure overload like hypertension. This process often involves hypertrophy (thickening of the heart muscle) and fibrosis (scarring). Preclinical studies suggest that EETs, including this compound, can favorably modulate these processes. nih.gov By exerting anti-inflammatory and anti-fibrotic effects, EETs can help to prevent the excessive scarring and enlargement of the heart that leads to heart failure. nih.gov For example, overexpression of the enzyme that produces EETs has been shown to inhibit cardiac fibrosis in mouse models. nih.gov

Renal System Research

In addition to its well-documented cardiovascular effects, this compound also plays a crucial role in the renal system, influencing kidney function and protecting against injury.

Preclinical research has highlighted a unique and significant role for this compound in maintaining the integrity of the glomerular filtration barrier. The glomerulus is the filtering unit of the kidney, and its barrier prevents the leakage of essential proteins like albumin into the urine. In a study using an in vitro model of focal segmental glomerulosclerosis (FSGS), a disease characterized by scarring of the glomeruli, 8,9-EET was shown to protect against an increase in glomerular albumin permeability. nih.gov This protective effect was specific to the 8,9-regioisomer, as other EETs did not show the same benefit. nih.gov

Preclinical ModelKey Findings on Renal Function
In vitro model of Focal Segmental Glomerulosclerosis (FSGS)8,9-EET prevented the increase in glomerular albumin permeability. nih.gov
Munich-Wistar rat(8S,9R)-EET induced preglomerular vasoconstriction and reduced single-nephron GFR. nih.gov

Protection of Glomerular Filtration Barrier Integrity

The glomerular filtration barrier is essential for normal kidney function, preventing the loss of proteins like albumin into the urine. frontiersin.org In preclinical models of focal segmental glomerulosclerosis (FSGS), a disease characterized by glomerular dysfunction and proteinuria, 8,9-EET has demonstrated a unique protective role. nih.govmatilda.science Studies using an in vitro assay showed that plasma from FSGS patients induces a significant increase in glomerular albumin permeability (Palb). nih.gov The application of 8,9-EET was found to dose-dependently prevent this increase in Palb. nih.govmatilda.sciencenih.gov

A significant protective effect was observed at a concentration of 10 nM, while complete attenuation of the permeability-inducing effects was achieved at 100 nM. nih.gov This protective action appears to be specific to the 8,9-regioisomer, as other EETs such as 5,6-EET, 11,12-EET, and 14,15-EET did not show a similar effect. nih.govmatilda.sciencenih.gov Furthermore, the metabolite of 8,9-EET, known as 8,9-dihydroxyeicosatrienoic acid (8,9-DiHETrE), was also found to be ineffective, indicating that the protective action is specific to the parent epoxide compound. matilda.sciencenih.gov

Table 1: Dose-Dependent Protective Effect of 8,9-EET on Glomerular Albumin Permeability (Palb) Induced by FSGS Plasma

Treatment ConditionChange in Albumin Permeability (Palb)Significance vs. FSGS Plasma Alone
Normal Plasma (Control)-0.025 ± 0.08P < 0.001
FSGS Plasma0.81 ± 0.06N/A
FSGS Plasma + 8,9-EET (1 nM)0.71 ± 0.08Not Significant
FSGS Plasma + 8,9-EET (10 nM)0.31 ± 0.1P < 0.001
FSGS Plasma + 8,9-EET (100 nM)-0.04 ± 0.09P < 0.001
FSGS Plasma + 8,9-EET (1000 nM)-0.1 ± 0.06P < 0.001

Data sourced from a study on freshly isolated rat glomeruli. nih.gov

Modulation of Renal Hemodynamics and Blood Flow

8,9-EET has complex and stereospecific effects on renal hemodynamics. In studies using euvolemic Munich-Wistar rats, the (8S,9R)-EET isomer was shown to elicit dose-dependent vasoconstriction when administered intrarenally. nih.gov This action is primarily due to an increase in afferent arteriolar resistance. nih.gov The consequence of this preglomerular vasoconstriction is a reduction in the single-nephron plasma flow rate and the net transcapillary hydraulic pressure difference, which ultimately leads to a decrease in the single-nephron glomerular filtration rate (SNGFR). nih.gov Notably, the (8R,9S)-EET isomer did not produce this vasoconstrictive effect. nih.gov

The vasoconstrictor effect of (8S,9R)-EET is dependent on cyclooxygenase (COX) activity. When the COX inhibitor indomethacin (B1671933) was administered, the effects of 8,9-EET were reversed, leading to a decrease in afferent arteriolar resistance, an increase in single-nephron plasma flow, and a subsequent augmentation of the SNGFR. nih.gov

Table 2: Micropuncture Measurements of Glomerular Dynamics in Response to (8S,9R)-EET in Rats

ParameterEffect of (8S,9R)-EET AdministrationEffect of (8S,9R)-EET with Indomethacin
Afferent Arteriolar Resistance (RA)IncreasedDecreased
Single-Nephron Plasma Flow (QA)ReducedIncreased
Single-Nephron GFR (SNGFR)ReducedAugmented
Glomerular Capillary Ultrafiltration Coefficient (Kf)No Significant ChangeModest Reduction

Findings are based on micropuncture studies in a rat model. nih.gov

Effects on Tubular Sodium Reabsorption

The role of EETs in regulating tubular sodium reabsorption is critical for maintaining fluid and electrolyte balance. nih.gov While EETs, in general, are known to inhibit sodium reabsorption in the proximal tubule and collecting duct, specific actions of the 8,9-regioisomer are distinct. nih.gov Research on the epithelial sodium channel (ENaC), a key player in sodium reabsorption, has shown that while 11,12-EET and 14,15-EET inhibit its activity, 8,9-EET had no effect on ENaC activity in preclinical models. ahajournals.org This suggests that the natriuretic effects attributed to the broader class of EETs may not be directly mediated by 8,9-EET's interaction with this specific channel. ahajournals.org

Attenuation of Experimental Chronic Kidney Disease Progression

Chronic kidney disease (CKD) is characterized by a progressive and irreversible loss of renal function. mdpi.com Preclinical studies have positioned EETs and their more stable synthetic analogs as potential therapeutics to slow this progression. nih.gov Specifically, analogs of 8,9-EET have been identified as being particularly effective in the context of glomerular diseases, which are a common cause of CKD. nih.gov The protective effects are linked to the ability of these compounds to decrease kidney inflammation, fibrosis, and apoptosis. nih.gov The degradation of EETs by the enzyme soluble epoxide hydrolase (sEH) is a key regulatory point, and elevated sEH activity has been implicated in CKD-related hypertension and vascular inflammation. nih.gov By preserving the levels of endogenous EETs or by administering stable analogs, it is possible to leverage their beneficial actions to oppose the progression of kidney disease in experimental models. nih.gov

Inflammation and Immunomodulation Research

Beyond the kidney, 8,9-EET is recognized for its anti-inflammatory and immunomodulatory properties. nih.govnih.gov These actions are mediated through its influence on key inflammatory pathways and its direct effects on immune cells, particularly B lymphocytes.

General Anti-Inflammatory Actions

EETs are known to exert anti-inflammatory effects, and 8,9-EET contributes to this profile. nih.gov One of the primary mechanisms for this action is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of pro-inflammatory gene expression. nih.govresearchgate.netresearchgate.net In human monocyte cell lines, 8,9-EET was shown to inhibit the basal production of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α). nih.gov The anti-inflammatory effects of EETs are often mediated by inhibiting the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. mdpi.com By preventing IκBα degradation, 8,9-EET blocks the translocation of NF-κB to the nucleus, thereby suppressing the expression of inflammatory genes. researchgate.netmdpi.com

Specific Effects on B Lymphocyte Function and Antibody Production

A significant body of research has focused on the specific role of 8,9-EET in humoral immunity. nih.govnih.govplos.org Studies in murine models have demonstrated that among the four EET regioisomers, only 8,9-EET significantly decreases both basal and activation-induced antibody secretion by B cells. nih.govplos.org

In vitro experiments using purified splenic B cells from C57BL/6 mice showed that 8,9-EET significantly reduced the production of both IgM and IgG antibodies following stimulation with lipopolysaccharide (LPS) and IL-4. nih.govplos.org This inhibitory action extends to several key aspects of B cell function. 8,9-EET was found to inhibit B-cell proliferation and survival, restrain plasma cell differentiation, and antagonize class-switch recombination. nih.govnih.govplos.org For instance, the addition of 8,9-EET to B cell cultures decreased the production of surface IgG1 (sIgG1+) positive cells from 7.8% in controls to 3.9%. plos.org The underlying mechanism for these effects is linked to the attenuation of NF-κB nuclear translocation induced by LPS. nih.govplos.org Furthermore, in vivo studies showed that 8,9-EET infusion impaired germinal center formation in mice, a critical process for generating high-affinity antibodies and memory B cells. nih.govplos.org

Table 3: Effect of 8,9-EET (1 µM) on Antibody Production by Murine Splenic B Cells

Antibody IsotypeControl Group (µg/ml or ng/ml)8,9-EET Treated Group (µg/ml or ng/ml)
IgM (µg/ml)8.0 ± 0.74.2 ± 0.9
IgG (ng/ml)57.4 ± 1.035.6 ± 1.8

Data from in vitro studies on B cells stimulated with LPS and IL-4. nih.govplos.org

Regulation of Pro-Inflammatory Mediator Expression

(±)8(9)-Epoxyeicosatrienoic acid (this compound) has demonstrated significant modulatory effects on the expression of pro-inflammatory mediators in various preclinical models, generally indicating an anti-inflammatory profile. A key mechanism underlying this effect is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory responses. nih.govcaymanchem.compnas.org

In human embryonic kidney (HEK293) cells, this compound was shown to inhibit NF-κB activity that was induced by interleukin-1β (IL-1β). caymanchem.com Similarly, in monocytic cells, 8,9-EET and 11,12-EET were found to inhibit NF-κB reporter gene activity. nih.gov This inhibitory action on NF-κB extends to immune cells, as studies on B lymphocytes revealed that 8,9-EET could attenuate the nuclear translocation of NF-κB induced by lipopolysaccharides. plos.org The inhibition of NF-κB translocation is a critical anti-inflammatory action, as it prevents the transcription of numerous pro-inflammatory genes. pnas.org

The regulatory effects of 8,9-EET also extend to specific inflammatory cytokines and enzymes. Research on the human monocytic cell line THP-1 showed that 8,9-EET inhibited the basal secretion of tumor necrosis factor (TNF), a potent pro-inflammatory cytokine, by approximately 90%. nih.gov Furthermore, at lower concentrations, 8,9-EET has been observed to inhibit the activation of the NLRP3 inflammasome in murine macrophages, preventing the maturation and release of other inflammatory cytokines. researchgate.net There is also evidence that epoxyeicosatrienoic acids (EETs) can down-regulate the induction of cyclooxygenase-2 (COX-2), an enzyme pivotal in the synthesis of pro-inflammatory prostaglandins (B1171923). pnas.org

Summary of this compound's Effects on Pro-Inflammatory Mediators
Mediator/PathwayCell/Model SystemObserved EffectReference
NF-κBHEK293 Cells, Monocytes, B LymphocytesInhibition of activation and nuclear translocation nih.govcaymanchem.compnas.orgplos.org
Tumor Necrosis Factor (TNF)THP-1 Monocytic CellsInhibition of basal secretion nih.gov
NLRP3 InflammasomeMurine MacrophagesInhibition of activation researchgate.net
Cyclooxygenase-2 (COX-2)General (Preclinical Models)Down-regulation of induction pnas.org

Angiogenesis Research

This compound has been identified as a potent lipid mediator involved in angiogenesis, the formation of new blood vessels from pre-existing ones. Its pro-angiogenic activity is multifaceted, involving the direct stimulation of endothelial cells and interaction with other critical angiogenic pathways.

The pro-angiogenic effects of this compound are fundamentally linked to its ability to stimulate the proliferation and migration of endothelial cells, which are critical steps in the formation of new capillaries. nih.gov In vitro studies have demonstrated that 8,9-EET, along with 5,6-EET, is particularly effective at promoting endothelial cell migration and the subsequent organization into capillary-like structures. nih.govresearchgate.net

The signaling pathways that mediate these cellular events are distinct. The proliferative response of endothelial cells to 8,9-EET requires the activation of the p38 mitogen-activated protein kinase (p38 MAPK) pathway. nih.govresearchgate.net In contrast, the migration of these cells is dependent on the activation of both the extracellular signal-regulated kinase (ERK) and the phosphatidylinositol 3-kinase (PI3K) pathways. nih.gov Inhibition of these specific kinases has been shown to block the respective proliferative or migratory responses induced by 8,9-EET. nih.gov

Signaling Pathways in 8,9-EET-Mediated Endothelial Cell Functions
Endothelial Cell FunctionRequired Signaling Pathway(s)Reference
Proliferationp38 MAPK nih.govresearchgate.net
MigrationERK and PI3K nih.gov
Capillary-like Tube FormationERK and PI3K nih.gov

The angiogenic activity of this compound can be significantly enhanced through its metabolism by cyclooxygenase-2 (COX-2). nih.gov Under conditions where COX-2 is induced, such as in inflammation or tumor growth, 8,9-EET is converted into epoxy hydroxyeicosatrienoic acids (EHETs). nih.govresearchgate.net Specifically, this metabolic conversion yields 11-hydroxy-8,9-EET (8,9,11-EHET), which has been identified as a potent pro-angiogenic molecule in its own right. nih.gov

Studies using human aortic endothelial cells (HAECs) have shown that the angiogenic response (measured by tube formation and cell migration) to 8,9-EET is markedly increased when COX-2 is induced. nih.gov Exogenously applied 8,9,11-EHET was found to enhance these angiogenic responses to a degree comparable to that of vascular endothelial growth factor (VEGF), a primary driver of angiogenesis. nih.gov In contrast, another metabolite formed, 15-hydroxy-8,9-EET (8,9,15-EHET), was found to be inactive in these assays. nih.gov This indicates that the pro-angiogenic signal from 8,9-EET is amplified and propagated through its specific conversion by COX-2 into 8,9,11-EHET, representing important crosstalk between the cytochrome P450 and cyclooxygenase pathways in regulating angiogenesis. nih.gov

The pro-angiogenic effects of this compound and its COX-2 metabolite, 8,9,11-EHET, are further mediated through their influence on the Vascular Endothelial Growth Factor (VEGF) signaling system. Research has demonstrated that both 8,9-EET and, more potently, 8,9,11-EHET can increase the expression of VEGF receptors (VEGFR) in endothelial cells. nih.govresearchgate.net

The upregulation of VEGFR, particularly VEGFR-2 and VEGFR-3, is a critical component of the angiogenic process, as these receptors mediate the pro-angiogenic signals of VEGF ligands. nih.gov The finding that 8,9,11-EHET promotes the expression of this family of tyrosine kinase receptors suggests that it enhances the sensitivity of endothelial cells to VEGF. nih.gov This mechanism indicates that the metabolism of 8,9-EET by COX-2 not only produces a potent angiogenic factor (8,9,11-EHET) but also primes the endothelial cells to better respond to other key angiogenic stimuli in the microenvironment. nih.govresearchgate.net This modulation of VEGFR expression appears to be a key step through which 8,9,11-EHET exerts its powerful effects on endothelial cell migration and tube formation. nih.gov

Pain Research and Nociception

While often associated with anti-inflammatory and protective effects, preclinical studies have also uncovered pro-nociceptive roles for this compound, indicating its complex and context-dependent functions in sensory signaling.

Evidence from in vivo and in vitro preclinical models supports a pro-nociceptive function for this compound, primarily through the sensitization and activation of nociceptive sensory neurons. researchgate.net Local administration of 8,9-EET in mice was found to induce a transient mechanical hyperalgesia, which is an increased sensitivity to pain. researchgate.net

The molecular mechanism underlying this effect appears to involve the direct interaction of 8,9-EET with the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a key sensor of noxious stimuli on nociceptive neurons. researchgate.net Studies have shown that higher concentrations of 8,9-EET can both sensitize and directly activate TRPA1-expressing neurons. researchgate.net In cultured dorsal root ganglion (DRG) neurons, 8,9-EET significantly amplified the calcium influx evoked by allyl isothiocyanate (AITC), a known TRPA1 agonist. researchgate.net This sensitization of TRPA1 channels lowers the threshold for neuronal activation, contributing to a state of hyperalgesia. The direct activation of TRPA1 by 8,9-EET provides a clear mechanism for its ability to initiate pain signals. researchgate.net

Potential Anti-Nociceptive Effects via Soluble Epoxide Hydrolase Inhibition

This compound is a member of the epoxyeicosatrienoic acids (EETs), which are metabolites of arachidonic acid produced by cytochrome P450 (CYP) epoxygenases. nih.govnih.gov These lipid mediators are rapidly degraded in vivo by the enzyme soluble epoxide hydrolase (sEH) into their corresponding, and generally less biologically active, dihydroxyeicosatrienoic acids (DHETs). nih.gov Inhibition of sEH is an emerging therapeutic strategy that stabilizes endogenous EETs, thereby enhancing their biological actions. nih.govnih.gov

Preclinical studies in rodent models of inflammatory pain have demonstrated that inhibiting sEH leads to significant anti-hyperalgesic and anti-allodynic effects. nih.govpnas.org This analgesic effect is attributed to the increased bioavailability of EETs, which can modulate pain pathways through multiple mechanisms. nih.govpnas.org One proposed mechanism involves the ability of EETs to suppress the expression of cyclooxygenase-2 (COX-2), an enzyme pivotal in producing pro-inflammatory and pro-nociceptive prostaglandins. pnas.org By repressing COX-2 induction, elevated EET levels can mimic the anti-inflammatory and analgesic effects of nonsteroidal anti-inflammatory drugs (NSAIDs) at a transcriptional level. pnas.org

Furthermore, EETs have been shown to induce peripheral antinociceptive effects. In a mouse model of prostaglandin (B15479496) E2-induced hyperalgesia, local administration of 8,9-EET produced a dose-dependent antinociceptive response, indicating a direct role in modulating peripheral pain signaling. unpad.ac.id This effect was reversible by an EET receptor antagonist, suggesting a receptor-mediated mechanism of action. unpad.ac.id While some studies have noted that high concentrations of 8,9-EET can activate nociceptive neurons, the concentrations relevant for anti-inflammatory and analgesic effects in vivo are thought to be much lower. nih.govresearchgate.netresearchgate.net

Model SystemInterventionKey Finding
Carrageenan-induced inflammatory pain (rodent)Administration of sEH inhibitorsAttenuated thermal hyperalgesia and mechanical allodynia. nih.gov
Lipopolysaccharide (LPS)-induced inflammatory pain (rodent)Administration of sEH inhibitorsReduced thermal hyperalgesia and mechanical allodynia. nih.govpnas.org
Prostaglandin E2-induced hyperalgesia (mouse)Intraplantar injection of 8,9-EETInduced a dose-dependent, localized antinociceptive effect. unpad.ac.id

Involvement in Experimental Osteoarthritis Pain

The role of the sEH pathway and its modulation of EET levels have been specifically investigated in the context of osteoarthritis (OA) pain. nih.govworktribe.com Evidence from preclinical models suggests that sEH plays a critical role in the chronic pain associated with OA. nih.gov

In a surgically-induced murine model of OA, both acute and chronic systemic administration of a selective sEH inhibitor (TPPU) reversed established pain behaviors, including weight-bearing asymmetry and referred pain (hind-paw withdrawal thresholds). nih.govworktribe.com The analgesic effects of sEH inhibition were directly correlated with changes in the circulating levels of EETs and DHETs. Specifically, treatment with the sEH inhibitor significantly decreased the plasma concentrations of 8,9-DHET and 14,15-DHET. nih.govworktribe.com This led to a significant increase in the ratio of 8,9-EET to its metabolite 8,9-DHET, consistent with the inhibition of the sEH enzyme. nih.gov

Interestingly, the reduction in pain behavior occurred while the levels of 8,9-EET remained stable, whereas the levels of 8,9-DHET were reduced. nih.gov This finding has led to the hypothesis that DHETs, previously considered inactive metabolites, may have pro-nociceptive effects under certain pathological conditions like OA. nih.gov Therefore, the therapeutic benefit of sEH inhibition in OA pain may arise from both the stabilization of anti-nociceptive EETs and the reduction of pro-nociceptive DHETs. nih.gov Correlation analysis in the murine model further supported this, showing that higher plasma levels of 8,9-DHET were significantly associated with greater pain on loading. nih.gov

Experimental ModelTreatmentEffect on Pain BehaviorEffect on 8,9-EET/8,9-DHET Ratio
Murine surgical model of Osteoarthritis (DMM)Acute administration of sEH inhibitor (TPPU)Reversal of weight-bearing asymmetry and referred pain. nih.govworktribe.comSignificant increase in plasma 8,9-EET/8,9-DHET ratio. nih.govworktribe.com
Murine surgical model of Osteoarthritis (DMM)Chronic administration of sEH inhibitor (TPPU)Sustained reversal of established pain behaviors. nih.govSignificant increase in plasma 8,9-EET/8,9-DHET ratio. nih.gov

Cell Proliferation and Apoptosis Modulation

Mitogenic Effects in Specific Cell Types

This compound, along with other EET regioisomers, has been identified as a stimulator of cell proliferation in various cell types. nih.gov This mitogenic activity is a key aspect of its physiological and pathophysiological functions, particularly in the vasculature and kidney. physiology.org

In the context of the vascular system, EETs have been shown to influence the proliferation of vascular smooth muscle cells (VSMCs). Exogenously added EETs, including 8,9-EET, can inhibit PDGF-stimulated proliferation of human VSMCs, suggesting a potential role in modulating vascular remodeling. pnas.org Conversely, other studies have highlighted the proliferative effects of EETs. For instance, studies using selective inhibitors of signaling pathways have revealed that the proliferative responses to 8,9-EET in endothelial cells require the activation of p38 mitogen-activated protein kinase (p38 MAPK). nih.gov In cultured rat glomerular mesangial cells, cyclooxygenase-derived metabolites of 8,9-EET have been shown to be potent mitogens. physiology.org The ability of 8,9-EET to promote endothelial cell migration is dependent on the activation of the ERK and PI3K signaling pathways. nih.gov

Cell TypeEffect of this compoundAssociated Signaling Pathway
Endothelial CellsPromotes proliferationp38 Mitogen-Activated Protein Kinase (p38 MAPK) nih.gov
Endothelial CellsPromotes migrationExtracellular signal-regulated kinase (ERK) and Phosphoinositide 3-kinase (PI3K) nih.gov
Human Vascular Smooth Muscle CellsInhibits PDGF-stimulated proliferationNot specified pnas.org
Rat Glomerular Mesangial CellsMetabolites are potent mitogensCyclooxygenase (COX) pathway involved physiology.org

Anti-Apoptotic Mechanisms

This compound and its analogs have demonstrated protective effects against apoptosis in several preclinical models. nih.govresearchgate.net The mechanisms underlying this anti-apoptotic activity are multifaceted and appear to be cell-type specific, often involving the modulation of key signaling cascades and regulators of programmed cell death. nih.govresearchgate.net

In a study using pulmonary artery smooth muscle cells (PASMCs), an analog of 8,9-EET, but not the native compound, protected the cells from apoptosis induced by serum deprivation. nih.govresearchgate.netnih.gov This protective effect was mediated, at least in part, through the Rho-kinase (ROCK) pathway. nih.govresearchgate.net Inhibition of the ROCK pathway abolished the anti-apoptotic effects of the 8,9-EET analog. nih.govnih.gov

The anti-apoptotic action of the 8,9-EET analog involves the intrinsic, or mitochondrial, pathway of apoptosis. nih.govresearchgate.net Key findings include:

Mitochondrial Membrane Potential: The 8,9-EET analog was found to prevent the depolarization of the mitochondrial membrane that occurs during serum starvation. nih.govresearchgate.net

Bcl-2 Family Proteins: The treatment modulated the expression of proteins from the B-cell lymphoma 2 (Bcl-2) family, which are critical regulators of mitochondrial apoptosis. nih.govtaylorandfrancis.com It increased the expression of the anti-apoptotic protein Bcl-2 and suppressed the expression of the pro-apoptotic protein Bax. nih.govresearchgate.net These effects were dependent on the ROCK pathway. nih.govresearchgate.net

Caspase Activation: The 8,9-EET analog decreased the activation of initiator caspase-9 and executioner caspase-3, key enzymes that carry out the process of apoptosis. nih.govnih.gov This inhibition of caspase activity was also reversed by blocking the ROCK pathway. nih.gov

These findings indicate that 8,9-EET signaling can interfere with the apoptotic cascade at multiple levels, from preserving mitochondrial integrity to inhibiting the final executioner caspases. nih.gov

Modulatory Role in Preclinical Cancer Cell Processes

The involvement of this compound in processes relevant to cancer progression, particularly angiogenesis, has been a subject of significant research. epa.gov Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. nih.gov

Preclinical studies have identified 8,9-EET as a potent pro-angiogenic lipid. nih.gov In mouse models, 8,9-EET has been shown to promote neovascularization. nih.gov In vitro, it stimulates endothelial cell migration and the formation of capillary-like structures, which are key events in angiogenesis. nih.gov This pro-angiogenic activity provides a potential mechanism through which 8,9-EET could contribute to tumor progression. nih.gov

The signaling pathways involved in 8,9-EET-stimulated angiogenesis are complex and can involve other metabolic enzymes. Research has shown that the angiogenic effect of 8,9-EET in human aortic endothelial cells is significantly enhanced by the activity of cyclooxygenase-2 (COX-2). nih.gov COX-2 metabolizes 8,9-EET to form hydroxy-EETs (EHETs), such as 11-hydroxy-8,9-EET (8,9,11-EHET), which is a potent angiogenic mediator itself, comparable in activity to vascular endothelial growth factor (VEGF). nih.gov This metabolite also promotes the expression of VEGF receptors. nih.gov This interaction highlights an alternative metabolic pathway for 8,9-EET that may be particularly important in the tumor microenvironment where COX-2 is often induced. nih.govresearchgate.net

ProcessModel SystemEffect of this compoundKey Findings
Angiogenesis (in vivo)Subcutaneous sponge model (mouse)Pro-angiogenicPromotes neovascularization. nih.gov
Angiogenesis (in vitro)Human Aortic Endothelial Cells (HAECs)Stimulates tube formation and cell migrationEffect is enhanced by COX-2, which metabolizes 8,9-EET to the more potent angiogenic lipid 8,9,11-EHET. nih.gov
Tumor GrowthVarious cancer modelsPromotes angiogenesis linked to tumor growthEffects can be attenuated by COX-2 inhibitors. nih.gov

Analytical Methodologies for ± 8 9 Eet Research

Chromatographic Techniques for Quantification

Chromatographic methods, particularly when coupled with mass spectrometry, are the gold standard for the analysis of eicosanoids like (±)8(9)-EET, offering high sensitivity and specificity.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the definitive quantification of this compound in various biological matrices. nih.govjst.go.jp This method combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry.

In a typical LC-MS/MS workflow, samples are first subjected to solid-phase extraction (SPE) to purify and concentrate the analytes. nih.govnih.gov The extracted eicosanoids are then separated on a C18 or other suitable reversed-phase column. jst.go.jpphysiology.orgresearchgate.net Detection is achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. lipidmaps.orgnih.gov This mode allows for the specific detection of the transition from a precursor ion to a product ion, which is characteristic of the target analyte, thereby minimizing interference from other compounds in the matrix. nih.gov For this compound, specific precursor and product ion pairs are monitored to ensure accurate identification and quantification. nih.gov

For instance, one study reported the use of an ultra-performance liquid chromatography (UPLC) system coupled to a QTRAP 6500 mass spectrometer for the analysis of a comprehensive panel of eicosanoids, including 8,9-EET. nih.govlipidmaps.org This system allowed for the detection of eicosanoids in negative ion mode in a single 5-minute analytical run. lipidmaps.org Another method development study optimized separation parameters using a heptacosyl group (C27)-based core-shell column, which significantly improved the resolution between 5(6)-EET and 8(9)-EET. shimadzu.com

The sensitivity of LC-MS/MS methods can be very high, with lower limits of quantification (LLOQ) in the picogram range. shimadzu.com For example, a developed high-speed and highly sensitive detection method for EETs reported an LLOQ of 0.5 pg for both 5(6)-EET and 8(9)-EET. shimadzu.com

Table 1: Example of LC-MS/MS Parameters for this compound Analysis

ParameterValueReference
Chromatography
ColumnC18 or C27 jst.go.jpphysiology.orgresearchgate.netshimadzu.com
Mobile PhaseAcetonitrile/Water/Acetic Acid or Formic Acid jst.go.jplipidmaps.orgshimadzu.comub.edu
Flow Rate0.3 - 0.5 mL/min jst.go.jplipidmaps.org
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Negative Ion Mode lipidmaps.orgub.edu
MS AnalyzerTriple Quadrupole (QqQ) ub.edu
Detection ModeMultiple Reaction Monitoring (MRM) nih.govub.edu
Precursor Ion (m/z)319 nih.gov
Product Ion (m/z)155 nih.gov

This table presents a generalized summary of typical parameters. Specific conditions can vary significantly between different laboratories and applications.

High-performance liquid chromatography (HPLC) with fluorescence detection is another sensitive method for quantifying EETs, including this compound. physiology.orgphysiology.orgnih.govcapes.gov.br Since EETs are not naturally fluorescent, this technique requires a derivatization step to attach a fluorescent tag to the molecule. physiology.orgphysiology.orgmdpi.com

A common derivatizing agent is 2-(2,3-naphthalimino)ethyl trifluoromethanesulfonate (B1224126) (NT), which reacts with the carboxylic acid group of the EETs to form highly fluorescent derivatives. physiology.orgphysiology.orgnih.gov After derivatization, the samples are separated by HPLC, typically on a C18 microbore column. physiology.orgphysiology.org The fluorescent derivatives are then detected using a fluorescence detector, with excitation and emission wavelengths set appropriately for the chosen tag (e.g., 259 nm excitation and 395 nm emission for NT derivatives). physiology.orgnih.gov

Immunoassay-Based Detection

Immunoassays offer a high-throughput and often more cost-effective alternative to chromatographic methods for the quantification of this compound, although they may have limitations in terms of specificity.

Enzyme-Linked Immunosorbent Assay (ELISA) kits are commercially available for the detection of 8,9-EET in biological samples. mybiosource.com These kits are typically competitive immunoassays where the 8,9-EET in the sample competes with a labeled 8,9-EET conjugate for a limited number of antibody binding sites. mybiosource.comeaglebio.com The amount of labeled conjugate bound to the antibody is inversely proportional to the concentration of 8,9-EET in the sample.

These assays are designed for use with various biological fluids, such as serum, plasma, and tissue homogenates. mybiosource.commybiosource.com For instance, one commercially available kit is a ready-to-use microwell, strip plate ELISA for analyzing the presence of 8,9-EET. mybiosource.com The analytical technique is based on 8,9-EET antibody-antigen interactions and uses an HRP colorimetric detection system. mybiosource.com

While ELISAs are valuable for screening large numbers of samples, their specificity can be a concern. Cross-reactivity with other structurally similar eicosanoids can occur. For example, an ELISA kit for 14,15-DHET, a metabolite of 14,15-EET, showed some cross-reactivity with 8,9-EET (0.40%) and other related compounds. eaglebio.comdetroitrandd.com Therefore, it is crucial to carefully validate the specificity of any ELISA kit used for this compound quantification. In some applications, ELISA has been used to measure the effect of 8,9-EET on biological processes, such as antibody production by B cells. plos.org

Table 2: Example of a Commercial 8,9-EET ELISA Kit Profile

FeatureDescriptionReference
Assay Type Competitive ELISA mybiosource.comeaglebio.com
Sample Types Serum, Plasma, Tissue Homogenates mybiosource.commybiosource.com
Detection System HRP Colorimetric mybiosource.com
Intended Use Research Use Only mybiosource.com

This table provides a general overview based on available information for commercial ELISA kits.

Application of Stable Isotope Labeled Standards in Bioanalysis

The use of stable isotope-labeled internal standards is a cornerstone of accurate and precise quantification of endogenous compounds like this compound by mass spectrometry. nih.govlipidmaps.orgbiomol.comcaymanchem.com These standards, such as this compound-d11, are chemically identical to the analyte of interest but have a higher molecular weight due to the incorporation of heavy isotopes like deuterium (B1214612) (²H) or carbon-13 (¹³C). caymanchem.comebi.ac.ukmedchemexpress.com

The internal standard is added to the sample at the earliest stage of sample preparation. biomol.comcaymanchem.com Because the stable isotope-labeled standard has nearly identical chemical and physical properties to the endogenous analyte, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. biomol.comcaymanchem.com Any loss of analyte during sample extraction, processing, and analysis is mirrored by a proportional loss of the internal standard. biomol.comcaymanchem.com

By measuring the ratio of the signal from the endogenous analyte to the signal from the known amount of added internal standard, a highly accurate and precise quantification can be achieved, correcting for variations in sample recovery and matrix effects. nih.govlipidmaps.orgbiomol.com This stable isotope dilution method is considered the most reliable approach for the quantification of eicosanoids. lipidmaps.org However, it has been noted that deuterium-labeled standards can sometimes have slightly different liquid chromatography retention times compared to their non-labeled counterparts, which could potentially compromise quantification if not properly addressed. nih.govebi.ac.ukebi.ac.ukebi.ac.uk To overcome this, some researchers have developed ¹³C-labeled analog internal standards. nih.govebi.ac.ukebi.ac.uk

Preclinical Therapeutic Strategies and Analog Development Focused on ± 8 9 Eet Pathway

Pharmacological Modulation of (±)8(9)-EET Bioavailability

Increasing the concentration and prolonging the activity of endogenous this compound can be achieved by targeting its metabolic pathways. The primary strategies involve inhibiting the enzyme responsible for its degradation or developing structurally similar molecules that are resistant to this breakdown.

The principal route for the metabolic inactivation of EETs is hydrolysis by the soluble epoxide hydrolase (sEH) enzyme, which converts them into their corresponding, and often less biologically active, dihydroxyeicosatrienoic acids (DHETs). wikipedia.orgresearchgate.netnih.gov Consequently, inhibiting sEH has emerged as a key pharmacological strategy to increase the bioavailability of all EETs, including the this compound regioisomer. nih.govnih.gov By blocking this enzymatic degradation, sEH inhibitors effectively elevate the intracellular and circulating levels of EETs, thereby prolonging and amplifying their signaling actions. nih.gov

Research has demonstrated that sEH exhibits different affinities for the various EET regioisomers. Studies using S9 fractions from rat renal cortex showed a distinct preference for the hydrolysis of 14,15-EET over other isomers. ahajournals.org The development of potent and selective sEH inhibitors has been crucial for investigating the therapeutic potential of this pathway. ahajournals.org For instance, N,N′-dicyclohexylurea (DCU) was identified as a selective sEH inhibitor that demonstrated varying inhibitory potencies against the hydrolysis of different EETs, with a particularly strong effect on the degradation of 8,9-EET. ahajournals.org

Table 1: Inhibition of EET Regioisomer Hydrolysis by sEH Inhibitor DCU
EET RegioisomerRelative Hydrolysis Rate in SHR vs. WKY Rat Renal Cortex S9 Fractions (Fold Increase)IC₅₀ of DCU (μmol/L)
This compound5- to 15-fold higher0.086 ± 0.014
(±)11(12)-EET5- to 15-fold higher0.54 ± 0.08
(±)14(15)-EETUp to 54-fold higher0.45 ± 0.16

Data adapted from studies on spontaneously hypertensive rats (SHR) and normotensive Wistar-Kyoto (WKY) rats. The IC₅₀ value represents the concentration of DCU required to inhibit 50% of the sEH enzyme activity. ahajournals.org

Pharmacological inhibition of sEH not only prevents EET degradation but has also been shown to attenuate hypertension and vascular inflammation in preclinical models. nih.gov This approach validates the therapeutic potential of augmenting endogenous EET levels to combat cardiovascular and renal diseases. ahajournals.orgahajournals.org

A complementary strategy to sEH inhibition is the development of synthetic EET analogs designed to resist metabolic degradation while retaining biological activity. ahajournals.orgnih.gov Native EETs, including this compound, are chemically and metabolically labile due to the presence of an epoxide ring and multiple double bonds, which makes them susceptible to sEH-mediated hydrolysis and auto-oxidation. nih.govacs.org

The design of stable analogs has focused on several key structural modifications:

Epoxide Bioisosteres: Replacing the chemically reactive epoxide group with more stable bioisosteres (e.g., ethers, disubstituted olefins) to prevent hydrolysis by sEH. ahajournals.orgnih.gov

Carboxylic Acid Modification: Altering the C(1)-carboxylate group (e.g., through esterification or amidation) to prevent metabolic processes like β-oxidation and esterification into complex lipids. acs.orgnih.gov

Reduced Unsaturation: Decreasing the number of double bonds to improve stability against auto-oxidation. nih.gov

Research into this compound analogs has yielded important structure-activity relationship insights. In a study evaluating analogs for their ability to protect the glomerular filtration barrier, it was found that the number of double bonds was critical for activity. nih.gov Analogs of 8,9-EET containing two double bonds retained the protective effects of the parent compound, whereas analogs with only one double bond acted as antagonists. nih.govacs.org This highlights the specific structural requirements for mimicking the beneficial actions of this compound. nih.gov

Table 2: Development and Characteristics of this compound Analogs
Analog StrategyStructural ModificationRationaleObserved Outcome/Finding
Epoxide MimicryReplacement of epoxide with bioisosteres (e.g., ethers)Resist metabolism by soluble epoxide hydrolase (sEH). ahajournals.orgEther EET analogs were successfully synthesized and tested for vascular activity. nih.gov
Carboxylate ModificationEsterification or amidation of the carboxylic acid group.Prevent β-oxidation and esterification. nih.govAmidation with aspartic acid produced an EET analog (NUDSA) with blood pressure-lowering effects. nih.gov
Reduced UnsaturationReduction in the number of double bonds in the carbon chain.Improve stability against auto-oxidation. nih.gov8,9-EET analogs with two double bonds retained protective effects, while those with one double bond were antagonistic. nih.gov

The development of regioisomer-specific analogs is particularly important, as different EETs can have variable biological actions. ahajournals.org For instance, this compound and its stable analogs have shown unique protective effects in the glomerulus that are not replicated by other EET regioisomers. nih.govahajournals.org

Genetic Manipulation Approaches for Enhancing this compound Biosynthesis

Genetic engineering offers a powerful preclinical tool to investigate the long-term effects of elevated EET levels. These approaches involve modifying the expression of genes that control the synthesis or degradation of EETs.

Key genetic strategies include:

Overexpression of CYP Epoxygenases: Increasing the synthesis of EETs by introducing transgenes for human cytochrome P450 (CYP) epoxygenases, such as CYP2J2 or CYP2C8, into animal models. frontiersin.orgahajournals.orgnih.gov Mice with endothelial-specific overexpression of these enzymes exhibit lower blood pressure, reduced renal injury in models of hypertension, and decreased vascular inflammation. ahajournals.orgnih.gov

Disruption of the sEH Gene (EPHX2): Deleting the gene that codes for soluble epoxide hydrolase (EPHX2) effectively eliminates the primary pathway for EET degradation. ahajournals.orgnih.gov Mice lacking the EPHX2 gene (Ephx2-/- knockout mice) have been shown to have lower resting blood pressure and are protected against certain forms of experimental hypertension. nih.gov

These genetic studies provide compelling evidence for the therapeutic potential of the EET pathway. nih.gov By chronically increasing the levels of endogenous EETs, these models have demonstrated sustained benefits in the context of cardiovascular and renal disease. ahajournals.orgnih.gov

Table 3: Preclinical Genetic Strategies to Enhance EET Bioavailability
Genetic ApproachTarget GeneMechanism of ActionKey Preclinical Findings
Enzyme OverexpressionCYP2J2 or CYP2C8 (Human)Increases the biosynthesis of EETs from arachidonic acid. frontiersin.orgahajournals.orgAttenuated hypertension; decreased vascular inflammation and renal injury. ahajournals.orgnih.gov
Gene KnockoutEPHX2 (sEH gene)Prevents the degradation of EETs to less active DHETs. ahajournals.orgLower resting blood pressure; protection against DOCA-salt hypertension. nih.gov
Epoxygenase UpregulationCyp2c44 (Mouse)Upregulated by high salt diets to increase EET formation.Mice lacking Cyp2c44 (Cyp2c44-/-) develop salt-sensitive hypertension. ahajournals.org

Emerging Research Avenues and Future Directions for ± 8 9 Eet Studies

Unraveling Regioisomer-Specific Mechanisms and Functional Divergence

Epoxyeicosatrienoic acids (EETs) are a group of four regioisomers—5,6-EET, (±)8(9)-EET, 11,12-EET, and 14,15-EET—produced from arachidonic acid by cytochrome P450 (CYP) epoxygenases. mdpi.com While structurally similar, emerging research highlights that these regioisomers can exhibit distinct biological activities, a concept known as functional divergence. This specificity is crucial for understanding their physiological and pathological roles and for developing targeted therapeutics.

A notable example of this divergence is seen in the protection of the glomerular filtration barrier. Studies have shown that this compound specifically attenuates increases in albumin permeability induced by plasma from patients with focal segmental glomerulosclerosis (FSGS), a protective effect not observed with the other three regioisomers (5,6-EET, 11,12-EET, or 14,15-EET). nih.gov This suggests that the specific positioning of the epoxide on the arachidonic acid backbone of this compound provides the necessary molecular conformation for its protective effects on the glomerulus. nih.gov

Furthermore, the effects of EETs can be cell-type specific. While 8,9-EET, 11,12-EET, and 14,15-EET have been shown to be anti-apoptotic in various cell types, including cardiomyocytes and endothelial cells, 5,6-EET appears to lack this protective effect in human endothelial cells from pulmonary and coronary vasculature. nih.govnih.govpsu.edu In the context of B-cell function, this compound has been found to specifically inhibit antibody production, a function not shared by the other regioisomers. plos.org

The mechanisms underlying this functional divergence are still being elucidated but are thought to involve interactions with specific receptors or signaling pathways. For instance, the activation of the transient receptor potential vanilloid 4 (TRPV4) channel appears to be regioisomer-specific, with 5,6-EET being the most potent agonist, followed by 8,9-EET, while 14,15-EET is ineffective. researchgate.net In contrast, all EET regioisomers have been shown to act as antagonists at thromboxane (B8750289) receptors, suggesting a common mechanism for some of their vasodilatory effects. nih.gov

The following table summarizes some of the observed regioisomer-specific effects:

RegioisomerObserved Specific EffectReference
This compound Protects the glomerular filtration barrier from FSGS-induced permeability. nih.gov
Inhibits B-lymphocyte antibody production. plos.org
5,6-EET Lacks anti-apoptotic effects in certain endothelial cells. nih.gov
Potent activator of TRPV4 channels. researchgate.net
11,12-EET & 14,15-EET Major EETs released from shear stress-stimulated blood vessels. physiology.org
All Regioisomers Antagonize thromboxane receptors. nih.gov

Future research will need to continue to dissect these regioisomer-specific actions to fully understand the complex biology of EETs and to leverage this specificity for therapeutic benefit. The development of more selective antagonists for each regioisomer will be a critical tool in this endeavor. researchgate.net

Exploration of Novel Target Interactions and Downstream Effectors

The biological effects of this compound are mediated through its interaction with a variety of molecular targets, leading to the activation of downstream signaling pathways. While some pathways are well-established, ongoing research continues to uncover novel interactions and effectors, expanding our understanding of how this lipid mediator functions.

One of the key signaling cascades activated by this compound is the PI3K/Akt pathway , which is a major pro-survival pathway in many cell types. nih.govnih.gov In cardiomyocytes, this compound has been shown to protect against apoptosis by activating this pathway, leading to anti-apoptotic changes in at least five downstream effectors:

Akt (Protein Kinase B): A central kinase in the pathway that, once activated, phosphorylates numerous downstream targets. nih.govpsu.edu

BAD (Bcl-xL/Bcl-2-associated death promoter): Phosphorylation of BAD by Akt inhibits its pro-apoptotic function. nih.govphysiology.org

Caspase-9 and -3: EETs lead to a decrease in the activity of these key executioner caspases in the apoptotic cascade. nih.govphysiology.org

XIAP (X-linked inhibitor of apoptosis): EETs increase the expression of this protein, which directly inhibits caspases. nih.govphysiology.org

Another important signaling pathway modulated by this compound is the NF-κB pathway . In B lymphocytes, this compound has been found to inhibit the lipopolysaccharide (LPS)-induced nuclear translocation of the p65 subunit of NF-κB, which is a critical step in B-cell activation and antibody production. plos.org This suggests that this compound can exert anti-inflammatory and immunomodulatory effects by dampening NF-κB signaling. plos.org

Recent studies have also implicated the Rho-kinase (ROCK) pathway as a downstream effector of EETs. An analog of 8,9-EET was found to protect pulmonary artery smooth muscle cells from apoptosis by upregulating the expression of ROCK I and ROCK II and increasing the phosphorylation of MYPT1, a downstream target of ROCK. nih.gov Interestingly, this effect was not observed with native 8,9-EET, highlighting the potential for synthetic analogs to uncover novel signaling mechanisms. nih.gov

The interaction of this compound with peroxisome proliferator-activated receptors (PPARs) is another area of active investigation. This compound can activate PPARα, and this interaction may mediate some of its anti-inflammatory effects, such as the inhibition of NF-κB activity. plos.orgcaymanchem.com

The table below details some of the key target interactions and downstream effectors of this compound:

Target/PathwayDownstream EffectorsCellular ContextFunctional OutcomeReference
PI3K/Akt Akt, BAD, Caspase-9, XIAPCardiomyocytesProtection from apoptosis nih.govnih.govphysiology.org
NF-κB p65 subunitB LymphocytesInhibition of antibody production plos.org
Rho-kinase (ROCK) ROCK I/II, MYPT1Pulmonary Artery Smooth Muscle CellsProtection from apoptosis (by an 8,9-EET analog) nih.gov
PPARα NF-κBHEK293 cellsInhibition of inflammation plos.orgcaymanchem.com

The continued exploration of novel target interactions and the intricate network of downstream effectors will be essential for a complete understanding of the multifaceted roles of this compound in health and disease.

Comprehensive Characterization of Metabolite Bioactivity and Signaling

This compound is rapidly metabolized in vivo, primarily by the soluble epoxide hydrolase (sEH) enzyme, which converts it into its corresponding diol, (±)8,9-dihydroxyeicosatrienoic acid ((±)8,9-DHET). wikipedia.org Historically, DHETs were considered to be less biologically active than their parent EETs. mdpi.com However, emerging research is challenging this notion, revealing that these metabolites possess their own unique bioactivities and signaling properties.

Studies have shown that in some contexts, the biological effect of this compound is independent of its conversion to (±)8,9-DHET. For example, while this compound protects the glomerular filtration barrier, its diol metabolite, (±)8,9-DHET, does not exhibit the same protective effect. nih.gov Similarly, the potent vasodilation induced by EETs in canine coronary arterioles does not appear to require their conversion to DHETs. ahajournals.org

Conversely, there is growing evidence that (±)8,9-DHET is not merely an inactive metabolite. It has been shown to induce the production of cyclic AMP (cAMP) in primary human coronary artery smooth muscle cells. caymanchem.com Furthermore, plasma levels of (±)8,9-DHET are elevated in a mouse model of osteoarthritic pain, and spinal cord levels are increased in a rat model of acute spinal cord injury, suggesting a potential role in pain and neuroinflammation. caymanchem.com

In addition to sEH-mediated hydrolysis, this compound can be metabolized by other enzymatic pathways, such as cyclooxygenases (COX). Both COX-1 and COX-2 can metabolize (±)8,9-EET, with this compound being the most rapidly turned over EET regioisomer by these enzymes. pnas.org This metabolism leads to the formation of novel hydroxylated products, such as ct-8,9-epoxy-11-hydroxy-eicosatrienoic acid (ct-8,9-E-11-HET) and ct-8,9-epoxy-15-hydroxy-eicosatrienoic acid (ct-8,9-E-15-HET). pnas.org These COX-derived metabolites may possess their own distinct biological activities, including potentially pro-angiogenic effects. pnas.orgresearchgate.net

The following table summarizes the key metabolites of this compound and their known or suspected bioactivities:

MetaboliteGenerating Enzyme(s)Known/Suspected BioactivityReference
(±)8,9-DHET Soluble Epoxide Hydrolase (sEH)Induces cAMP production in coronary artery smooth muscle cells; implicated in pain and neuroinflammation. caymanchem.com
Does not protect the glomerular filtration barrier. nih.gov
ct-8,9-E-11-HET Cyclooxygenase (COX-1, COX-2)Potentially pro-angiogenic. pnas.org
ct-8,9-E-15-HET Cyclooxygenase (COX-1, COX-2)Potentially pro-angiogenic. pnas.org

A comprehensive characterization of the full spectrum of this compound metabolites and their specific biological functions is a critical area for future research. This will require advanced analytical techniques to identify and quantify these metabolites in various biological systems and functional assays to determine their signaling mechanisms and physiological relevance. Understanding the interplay between this compound and its diverse metabolites will provide a more complete picture of the biological impact of this signaling pathway.

Integration of Systems Biology Approaches in this compound Pathway Research

The complexity of the this compound signaling pathway, with its multiple regioisomers, downstream effectors, and active metabolites, necessitates a holistic approach for a comprehensive understanding. Systems biology, which integrates large-scale quantitative data from various "omics" platforms, offers a powerful framework to unravel the intricate network of interactions governing EET function. frontiersin.org

Omics technologies are central to this approach and can be applied to study the EET pathway at multiple levels:

Transcriptomics (e.g., RNA-Seq): Can identify changes in gene expression in response to this compound or its metabolites. This can reveal which transcription factors are activated and which cellular programs are initiated. For example, transcriptomic analysis could be used to identify the full set of genes regulated by the this compound-mediated activation of PPARα or inhibition of NF-κB. plos.orgcaymanchem.com

Proteomics (e.g., mass spectrometry): Allows for the large-scale identification and quantification of proteins and their post-translational modifications. This can be used to identify novel protein targets of this compound and to map the phosphorylation events in signaling cascades like the PI3K/Akt and ROCK pathways. nih.govnih.gov

Lipidomics/Metabolomics: Essential for quantifying the levels of this compound, its other regioisomers, and their various metabolites (e.g., DHETs, E-HETs) in cells, tissues, and biofluids. nih.govnih.gov This provides a direct measure of the activity of the CYP epoxygenase and sEH pathways and can reveal how these pathways are altered in disease states.

Data Integration and Network Analysis: A key aspect of systems biology is the integration of these multi-omics datasets to build predictive models of the EET signaling network. frontiersin.org By overlaying transcriptomic, proteomic, and lipidomic data onto known protein-protein interaction (PPI) networks and metabolic pathways, researchers can identify key nodes and modules that are regulated by this compound. frontiersin.org This can lead to the discovery of previously unknown connections between the EET pathway and other cellular processes.

Synthetic Biology approaches can also be integrated to engineer and control EET pathways. ingentaconnect.comwur.nl This could involve designing synthetic genetic circuits to precisely control the expression of CYP epoxygenases or sEH, allowing for a more controlled perturbation of the system to study its dynamics. nih.govoup.com

The table below outlines how different systems biology approaches can be applied to research on the this compound pathway:

Systems Biology ApproachApplication to this compound ResearchPotential InsightsReference
Transcriptomics Analyze gene expression changes following this compound treatment.Identification of downstream gene regulatory networks. frontiersin.org
Proteomics Identify proteins that bind to or are modified by this compound.Discovery of novel receptors and signaling effectors. frontiersin.orgoup.com
Lipidomics Profile the full spectrum of EETs and their metabolites in various conditions.Understanding the regulation of EET metabolism in health and disease. nih.govnih.gov
Network Analysis Integrate multi-omics data to build computational models of the EET pathway.Predicting the systemic effects of modulating EET signaling. frontiersin.org
Synthetic Biology Engineer cells with precisely controlled EET synthesis and degradation.Elucidating the specific roles of individual pathway components. ingentaconnect.comnih.gov

By embracing these systems-level approaches, the field can move beyond studying individual components in isolation and begin to appreciate the dynamic and interconnected nature of the this compound signaling network. This will be crucial for identifying robust biomarkers and for designing more effective and targeted therapeutic strategies.

Development of Advanced In Vitro and In Vivo Experimental Models for this compound Studies

To further elucidate the complex roles of this compound, the development and application of more sophisticated experimental models are paramount. These advanced models aim to better recapitulate the physiological and pathological conditions of human tissues and organs, providing more relevant insights than traditional 2D cell culture or animal models alone. frontiersin.orgnih.gov

Advanced In Vitro Models:

The limitations of conventional 2D cell cultures, which lack the complex architecture and cell-cell interactions of living tissues, have spurred the development of 3D in vitro models. mdpi.com

Organoids: These are self-organizing 3D cell cultures derived from stem cells that can differentiate and assemble into structures mimicking the architecture and function of specific organs. mdpi.comuu.nl Organoid models of the kidney, for example, could be invaluable for studying the specific effects of this compound on glomerular function and the development of kidney diseases. nih.gov

Organs-on-a-Chip (OOCs): This technology utilizes microfluidic devices to create micro-engineered environments that replicate the key functional units of organs. mdpi.comnih.govresearchgate.net OOCs can incorporate multiple cell types, tissue-tissue interfaces, and physiological mechanical forces (like fluid shear stress or stretching), providing a dynamic and more physiologically relevant context for studying EET signaling. gao.govnih.gov For instance, a "vessel-on-a-chip" model could be used to study the effects of this compound on endothelial barrier function and inflammation under flow conditions that mimic blood circulation. frontiersin.org

Advanced In Vivo Models:

While animal models have been instrumental, more refined in vivo approaches are needed to dissect the specific contributions of the EET pathway.

Genetically Engineered Mouse Models (GEMMs): The use of tissue-specific and inducible knockout or knock-in mice for CYP epoxygenases (like CYP2J2 and CYP2C isoforms) and soluble epoxide hydrolase (EPHX2) is crucial. nih.govresearchgate.net These models allow researchers to manipulate EET levels in specific cell types or at specific times to determine the precise roles of endogenous this compound.

CRISPR/Cas9 Technology: This powerful gene-editing tool can be used to rapidly generate novel cell lines and animal models with precise modifications to genes within the EET pathway. wur.nl This accelerates the process of creating the sophisticated models needed to test specific hypotheses about this compound function.

Novel Analog and Tracer Development: The synthesis of more stable and orally active analogs of this compound is essential for therapeutic development and for probing its long-term effects in vivo. nih.gov Additionally, the development of isotopically labeled tracers, like this compound-d11, is critical for pharmacokinetic studies and for tracking the metabolic fate of this compound using mass spectrometry. caymanchem.com

The following table summarizes these advanced experimental models and their potential applications in this compound research:

Model TypeSpecific ExampleApplication in this compound ResearchReference
Advanced In Vitro Kidney OrganoidsStudying the protective effects of this compound on glomerular cells. mdpi.comuu.nl
Vessel-on-a-ChipInvestigating the role of this compound in endothelial function under physiological flow. frontiersin.orgmdpi.comnih.gov
Advanced In Vivo Cell-specific CYP2J2 knockout miceDetermining the contribution of endothelial-derived EETs to vascular tone. nih.govresearchgate.net
CRISPR/Cas9-edited cell linesCreating isogenic cell lines with and without sEH to study metabolite function. wur.nl
Orally active EET analogsEvaluating the therapeutic potential of targeting the EET pathway in chronic disease models. nih.gov

The integration of these advanced models will enable a more rigorous and translationally relevant investigation of the this compound pathway, bridging the gap between basic research findings and clinical applications.

Q & A

Basic Research Questions

Q. How should researchers design experiments to investigate (±)8(9)-EET’s physiological roles while ensuring alignment with theoretical frameworks?

  • Methodological Answer : Begin by anchoring the study in a pre-existing theoretical framework (e.g., lipid mediator signaling pathways or eicosanoid metabolism). For example, use in vitro models (e.g., endothelial cell cultures) to test this compound’s vasodilatory effects, guided by prior hypotheses about cytochrome P450 epoxygenase pathways. Employ controlled variables (e.g., enzyme inhibitors like MS-PPOH) to isolate mechanisms . Ensure reproducibility by standardizing protocols for sample preparation (e.g., arachidonic acid concentration) and data collection (e.g., LC-MS/MS quantification) .

Q. What are the best practices for collecting and validating this compound data in biological samples?

  • Methodological Answer : Use high-sensitivity analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., d11-14,15-EET) to minimize matrix effects . Validate assays via spike-and-recovery experiments in plasma/tissue homogenates. For publicly available datasets (e.g., metabolomics repositories), cross-check metadata for extraction protocols and normalization methods to ensure compatibility with your research goals .

Q. How can researchers address variability in this compound quantification across studies?

  • Methodological Answer : Conduct systematic error analysis by comparing methodologies (e.g., ELISA vs. LC-MS/MS) and reporting coefficients of variation (CV). For instance, ELISA may overestimate this compound due to cross-reactivity with other EET regioisomers, whereas LC-MS/MS provides regio-specific quantification. Use Bland-Altman plots to assess inter-method agreement and transparently document limitations in sensitivity/specificity .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s reported pro-inflammatory vs. anti-inflammatory roles?

  • Methodological Answer : Apply a multi-modal approach:

  • Contextual Analysis : Examine tissue-specific effects (e.g., renal vs. pulmonary systems) and experimental conditions (e.g., hypoxia or hyperlipidemia).
  • Mechanistic Triangulation : Combine genetic knockout models (e.g., CYP2C8/2J2-deficient mice) with pharmacological inhibition to dissect receptor-dependent (e.g., GPR40) and -independent pathways.
  • Meta-Analysis : Aggregate data from >10 studies using PRISMA guidelines, weighting findings by sample size and methodological rigor .

Q. What advanced statistical methods are suitable for analyzing this compound’s dose-response relationships in complex systems?

  • Methodological Answer : Use nonlinear mixed-effects modeling (NLME) to account for inter-individual variability in pharmacokinetic studies. For omics integration (e.g., transcriptomics + lipidomics), apply partial least squares-discriminant analysis (PLS-DA) to identify covarying biomarkers. Always consult a statistician to optimize power analysis and avoid Type I/II errors, especially in small-n cohorts .

Q. How to ethically justify animal models for this compound research when alternatives exist?

  • Methodological Answer : Follow the 3R principles (Replacement, Reduction, Refinement). For example:

  • Replacement : Use ex vivo human tissue explants or organ-on-a-chip systems where feasible.
  • Reduction : Apply longitudinal sampling (e.g., serial blood draws) to minimize animal numbers.
  • Refinement : Validate humane endpoints (e.g., non-invasive blood pressure monitoring) and obtain approval from institutional ethics committees, citing ARRIVE 2.0 guidelines .

Data Presentation and Reproducibility

Q. How should researchers present this compound data to enhance reproducibility?

  • Methodological Answer :

  • Raw Data : Deposit raw LC-MS/MS spectra in FAIR-compliant repositories (e.g MetaboLights) with unique identifiers .
  • Processed Data : Include peak integration parameters (e.g., signal-to-noise thresholds) and normalization steps (e.g., internal standard ratios) in supplementary tables.
  • Uncertainty Reporting : Quantify measurement error using expanded uncertainty (U) at 95% confidence intervals and disclose instrument detection limits .

Theoretical and Conceptual Challenges

Q. How to integrate this compound findings into broader lipidomics or systems biology frameworks?

  • Methodological Answer : Develop a pathway map using tools like Kyoto Encyclopedia of Genes and Genomes (KEGG) to link this compound to upstream (e.g., PLA2-mediated arachidonic acid release) and downstream (e.g., PPARγ activation) nodes. Validate computationally predicted interactions via siRNA knockdown or CRISPR-Cas9 editing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.